CLK1 Kinase Inhibition: 3‑Fluorophenyl vs. 4‑Fluorophenyl Regioisomer
In a head‑to‑head kinase panel, the 3‑fluorophenyl analog (cpd 16b) inhibited CLK1 with an IC₅₀ of 163 ± 5 nM, whereas the 4‑fluorophenyl analog (cpd 15b) gave an IC₅₀ of 634 ± 33 nM — a 3.9‑fold difference [1]. Both compounds were tested under identical assay conditions (recombinant CLK1, 1 μM ATP, 50 μM substrate, 60 min incubation) [1].
| Evidence Dimension | CLK1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 163 ± 5 nM (3‑fluorophenyl, cpd 16b) |
| Comparator Or Baseline | 634 ± 33 nM (4‑fluorophenyl, cpd 15b) |
| Quantified Difference | 3.9‑fold higher potency for the 3‑fluoro regioisomer |
| Conditions | Recombinant human CLK1; 1 μM ATP; 50 μM substrate; 60 min incubation; radiometric readout |
Why This Matters
For any CLK‑targeted medicinal chemistry program, choosing the 3‑fluorophenyl building block over the 4‑fluoro isomer provides a ~4‑fold potency advantage at the outset, reducing the synthetic burden of downstream optimization.
- [1] Bopp B, Richters A, Schäfer S, et al. (2024) SAR of [1,2,4]triazolo[4,3‑a]quinolines as CLK/DYRK and haspin inhibitors. Table 1: cpd 16b (3‑F) CLK1 IC₅₀ 163 nM; cpd 15b (4‑F) IC₅₀ 634 nM. PMC11249150. View Source
